molecular formula C10H15NO B2762302 4-Amino-2-(tert-butyl)phenol CAS No. 4151-62-6

4-Amino-2-(tert-butyl)phenol

Cat. No.: B2762302
CAS No.: 4151-62-6
M. Wt: 165.236
InChI Key: LJXDFLGENKUMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(tert-butyl)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the fourth position and a tert-butyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

4-Amino-2-(tert-butyl)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(tert-butyl)phenol typically involves the reduction of 4-nitro-2-(tert-butyl)phenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the azo-cracking reduction method. This method uses p-tert-butylphenol as a raw material and involves the reduction of the corresponding azo compound to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(tert-butyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form various amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated and acylated phenol derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-(tert-butyl)phenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in organic synthesis and material science.

Properties

IUPAC Name

4-amino-2-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDFLGENKUMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-amino-2-t-butylphenol was prepared by the procedure described in the preparation of 4-Amino-2-isopropyl-phenol substituting 2-tert. butylphenol for 2-isopropylphenol.
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